molecular formula C9H10ClFO3S B8784750 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride

3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride

Cat. No.: B8784750
M. Wt: 252.69 g/mol
InChI Key: FKNCJYJJXNAJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10ClFO3S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom, an isopropoxy group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-isopropoxybenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonyl Fluorides: Formed by reduction reactions

Scientific Research Applications

Chemistry: 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfonyl-containing compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the modification of biomolecules. It can be used to introduce sulfonyl groups into peptides and proteins, thereby altering their properties and functions .

Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. It is used in the production of polymers, dyes, and surfactants .

Mechanism of Action

The mechanism of action of 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonyl derivatives, which can interact with various molecular targets in biological systems .

Molecular Targets and Pathways:

    Proteins: The compound can modify amino acid residues in proteins, affecting their structure and function.

    Enzymes: It can inhibit or activate enzymes by covalently modifying their active sites.

    Cellular Pathways:

Comparison with Similar Compounds

Uniqueness: 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H10ClFO3S

Molecular Weight

252.69 g/mol

IUPAC Name

3-fluoro-4-propan-2-yloxybenzenesulfonyl chloride

InChI

InChI=1S/C9H10ClFO3S/c1-6(2)14-9-4-3-7(5-8(9)11)15(10,12)13/h3-6H,1-2H3

InChI Key

FKNCJYJJXNAJCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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